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LDN-213844

DIPG ACVR1 mutant BMP signaling

Researchers studying differential ALK2 dependency in DIPG or optimizing 3,5-diarylpyridine inhibitors require a validated des-methyl control compound. LDN-213844 serves as the direct matched-pair probe for LDN-214117, enabling attribution of potency/selectivity shifts to the C4-methyl group. Its co-crystal structure (PDB: 4BGG, 2.56 Å) provides a high-confidence template for structure-based drug design. - ALK2 IC50 = 12 nM; 36-fold selectivity over ALK4 (IC50 = 462 nM). - Genotype-restricted DIPG cell activity (IC50 = 3.67->20 µM across ACVR1 mutants). - Ships ambient; >98% purity; soluble in DMSO.

Molecular Formula C24H27N3O3
Molecular Weight 405.5
Cat. No. B1193175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-213844
SynonymsDesmethyl LDN-214117;  LDN-213844;  LDN213844;  LDN 213844
Molecular FormulaC24H27N3O3
Molecular Weight405.5
Structural Identifiers
SMILESCOC1=C(OC)C(OC)=CC(C2=CN=CC(C3=CC=C(N4CCNCC4)C=C3)=C2)=C1
InChIInChI=1S/C24H27N3O3/c1-28-22-13-18(14-23(29-2)24(22)30-3)20-12-19(15-26-16-20)17-4-6-21(7-5-17)27-10-8-25-9-11-27/h4-7,12-16,25H,8-11H2,1-3H3
InChIKeyWFZZPLAPENBNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LDN-213844: ALK2 (ACVR1) Kinase Inhibitor Overview


LDN-213844 is a synthetic small-molecule inhibitor belonging to the 3,5-diarylpyridine chemotype that selectively targets the activin receptor-like kinase 2 (ALK2, also known as ACVR1), a type I bone morphogenetic protein (BMP) receptor kinase [1]. Its binding mode, elucidated by X-ray crystallography at 2.56 Å resolution (PDB: 4BGG), reveals a key hydrogen bond between the pyridyl nitrogen and the backbone amide of His286 in the ALK2 hinge region, with additional water-mediated contacts to the catalytic lysine [2][3]. This compound emerged from a structure-activity relationship (SAR) campaign built upon the 2-aminopyridine scaffold of K02288 and serves as the des-methyl precursor to the later-stage lead LDN-214117, occupying a distinct position in the ALK2 inhibitor landscape between early-generation pyrazolo[1,5-a]pyrimidines (e.g., dorsomorphin, LDN-193189, LDN-212854) and optimized 2-aminopyridine derivatives [4].

LDN-213844: Why Generic Substitution Fails


Although multiple small molecules are described as ALK2/BMP type I receptor inhibitors, they belong to at least two structurally distinct chemotypes—pyrazolo[1,5-a]pyrimidines (dorsomorphin, LDN-193189, DMH1, LDN-212854) and 3,5-diarylpyridines (K02288, LDN-213844, LDN-214117, LDN-213819)—that exhibit divergent cellular potency profiles across ACVR1-mutant versus wild-type cells [1]. Substituting one ALK2 inhibitor for another without accounting for these chemotype-dependent differences can lead to significantly different experimental outcomes. In head-to-head screening against a panel of five ACVR1-mutant and wild-type DIPG cell lines, pyrazolo[1,5-a]pyrimidines such as LDN-212854 retained sub-2 µM potency across multiple genotypes, whereas the 2-aminopyridine-based K02288 lost activity (>20 µM) in four of five lines [1]. Within the 3,5-diarylpyridine series itself, LDN-213844 and its C4-methyl analog LDN-214117 show genotype-dependent differential activity, making LDN-213844 a critical SAR probe compound whose pharmacological fingerprint cannot be replicated by other chemotypes or even by close structural analogs [1][2].

LDN-213844: Quantitative Differentiation Evidence


Inhibitor Potency Comparison in DIPG Cell Lines

In a systematic head-to-head screening of eight ALK2 inhibitors against five DIPG cell lines harboring distinct ACVR1 genotypes (R206H, G328V, R258G, and two wild-type lines), LDN-213844 exhibited an IC50 of 3.67 ± 0.66 µM in HSJD-DIPG-007 (R206H) cells. This represents a 2.5-fold improvement in potency versus its progenitor scaffold K02288 (IC50 = 9.10 ± 0.26 µM) in the same R206H-mutant line [1]. In the G328V-mutant line (SU-DIPG-IV), LDN-213844 (IC50 = 12.79 ± 2.65 µM) substantially outperformed K02288, which was inactive (>20 µM), and also exceeded LDN-214117 (IC50 = 6.23 ± 0.30 µM) by approximately 2-fold in potency [1]. Against the R258G-mutant HSJD-DIPG-018 line, LDN-213844 (IC50 = 15.44 ± 0.94 µM) provided measurable activity where K02288 was only marginally active (IC50 = 14.34 ± 1.13 µM), while the pyrazolo[1,5-a]pyrimidine LDN-212854 retained superior potency (IC50 = 3.22 ± 0.22 µM), highlighting chemotype-dependent differential sensitivity [1]. Across all five lines, LDN-213844 demonstrated a distinct mutant-selectivity signature that differs from both its parent compound K02288 and its C4-methyl analog LDN-214117 [1].

DIPG ACVR1 mutant BMP signaling cell viability

ALK2/ALK4 Selectivity Profile

In biochemical kinase inhibition assays, LDN-213844 inhibits ALK2 with an IC50 of 12 nM and ALK4 (ACVR1B, a closely related activin/TGF-β type I receptor) with an IC50 of 462 nM, yielding a 36-fold selectivity window for ALK2 over ALK4 [1][2]. This selectivity ratio served as a key reference point for subsequent medicinal chemistry optimization: later-generation C4-methyl-substituted analogs in the same series were explicitly benchmarked against LDN-213844's 36-fold ALK2/ALK4 selectivity, with the goal of improving upon this value [1]. By contrast, the progenitor 2-aminopyridine K02288 displays a different selectivity pattern, with IC50 values of 1.1 nM (ALK2), 1.8 nM (ALK1), and 6.4 nM (ALK6) but substantially weaker activity against ALK3 (34.4 nM), ALK4 (302 nM), and ALK5 (321 nM), indicating a broader BMP type I receptor inhibition profile rather than ALK2-preferring selectivity [3].

kinase selectivity ALK2 ALK4 off-target profiling

Chemotype Comparison: 3,5-Diarylpyridine vs. Pyrazolopyrimidine

LDN-213844 belongs to the 3,5-diarylpyridine scaffold class, which is structurally distinct from the pyrazolo[1,5-a]pyrimidine chemotype that includes dorsomorphin, LDN-193189, DMH1, and LDN-212854 [1][2]. Within the 3,5-diarylpyridine series, LDN-213844 is the des-methyl analog of LDN-214117—specifically lacking the C4 methyl group on the pyridine core that distinguishes LDN-214117 and is explicitly described as a selectivity-determining element [3]. The co-crystal structure (PDB: 4BGG, resolution 2.56 Å) confirms that the pyridyl nitrogen of LDN-213844 engages the hinge region of ALK2 (His286 backbone amide) in a hydrogen bond characteristic of type I kinase inhibitors, while the 3,4,5-trimethoxyphenyl and 4-piperazinophenyl substituents occupy the front and back hydrophobic pockets, respectively [4]. In contrast, pyrazolo[1,5-a]pyrimidine inhibitors such as LDN-212854 (IC50 = 1.3 nM for ALK2 in biochemical assays) retain potent cellular activity across a broader range of ACVR1 genotypes (1.25–3.22 µM across all five DIPG lines), whereas 3,5-diarylpyridines including LDN-213844 display a more genotype-restricted activity profile [1][5]. This scaffold-dependent divergence makes LDN-213844 an essential chemotype control in experiments designed to parse ALK2-dependent from ALK2-independent cellular effects of BMP receptor inhibitors.

chemical scaffold structural biology ALK2 inhibitor chemotype hinge-binding

Validated Binding Mode: Co-Crystal Structure with ALK2

The co-crystal structure of LDN-213844 bound to the ALK2 (ACVR1) kinase domain has been solved by X-ray diffraction at 2.56 Å resolution and deposited as PDB entry 4BGG [1]. This structure reveals that the pyridyl nitrogen of LDN-213844 forms a critical hydrogen bond with the backbone amide nitrogen of His286 in the kinase hinge region, while a water-mediated hydrogen bond network connects the inhibitor to the catalytic lysine residue [2]. This experimentally validated binding mode provides atomic-level information that is unavailable for many earlier ALK2 inhibitors: for comparison, dorsomorphin (PDB: 4C02) co-crystallized with ALK2 in complex with FKBP12.6 shows a distinct binding pose reflecting its different pyrazolo[1,5-a]pyrimidine scaffold [1]. The availability of this structure enables rational, structure-guided optimization of the 3,5-diarylpyridine series—a capability explicitly leveraged in the later development of brain-penetrant ALK2 inhibitors where LDN-213844 served as a structural template [3]. Furthermore, the Mohedas et al. study demonstrated that LDN-213844 and related 3,5-diaryl-2-aminopyridines retain unaltered binding affinity for FOP-causing ACVR1 mutants, a property directly attributable to the conserved hinge-binding interaction revealed by the 4BGG structure [4].

X-ray crystallography binding mode structure-based drug design PDB 4BGG

Cytotoxicity vs. Potency Decoupling

The Mohedas et al. SAR study explicitly reported that compounds in the 3,5-diaryl-2-aminopyridine series, including LDN-213844, exhibited a wide range of in vitro cytotoxicity that was not correlated with their ALK2 inhibitory potency or selectivity, suggesting that the observed cytotoxicity arises from mechanisms independent of BMP or TGF-β inhibition [1]. This finding has important implications for compound selection: researchers studying ALK2-mediated signaling must distinguish between on-target BMP pathway suppression and off-target cytotoxicity. The study highlighted LDN-214117 (the C4-methyl analog of LDN-213844) as a compound with high ALK2 selectivity and low cytotoxicity that could serve as a template for preclinical development [1]. LDN-213844, as the direct des-methyl comparator, provides the matched control necessary to deconvolute whether biological effects observed with LDN-214117 are attributable to the C4-methyl substituent or to the core 3,5-diarylpyridine scaffold—an experimental design requirement that cannot be fulfilled by pyrazolo[1,5-a]pyrimidine inhibitors [2].

cytotoxicity kinase inhibitor safety SAR mechanism of action

LDN-213844: Optimal Research Applications


Matched-Pair Control for C4-Substituted ALK2 Inhibitors

LDN-213844 is the optimal procurement choice as a matched-pair control compound when evaluating C4-methyl-substituted 3,5-diarylpyridine ALK2 inhibitors such as LDN-214117. Because LDN-213844 (ALK2 IC50 = 12 nM; ALK4 IC50 = 462 nM; 36-fold selectivity) is the direct des-methyl analog of LDN-214117, any differences observed in cellular potency, kinase selectivity, or cytotoxicity between the two compounds can be directly attributed to the presence or absence of the C4-methyl group on the pyridine core [1]. This matched-pair comparison is further reinforced by the co-crystal structure (PDB: 4BGG), which precisely delineates the binding pose of the des-methyl scaffold and enables the rational interpretation of SAR trends [2]. This application is critical for medicinal chemistry programs seeking to optimize ALK2 selectivity and brain penetration of 3,5-diarylpyridine-based inhibitors, as described in the open-science CNS-penetrant ALK2 inhibitor development campaign where LDN-213844 served as the baseline selectivity benchmark [1].

Genotype-Restricted ALK2 Dependency in DIPG Models

For researchers investigating differential ALK2 dependency across ACVR1-mutant DIPG genotypes, LDN-213844 provides a distinct pharmacological probe characterized by measurable but genotype-restricted cellular activity. Unlike pyrazolo[1,5-a]pyrimidine inhibitors such as LDN-212854 (IC50 = 1.25–3.22 µM across all five DIPG lines) that potently suppress viability irrespective of ACVR1 genotype, LDN-213844 exhibits a more selective profile: IC50 = 3.67 µM in R206H-mutant HSJD-DIPG-007 cells but only 12.79 µM in G328V-mutant SU-DIPG-IV cells and >20 µM in wild-type QCTB-R059 cells [3]. This genotype-dependent activity gradient makes LDN-213844 particularly valuable as a tool compound to discriminate between ALK2-dependent and ALK2-independent effects on DIPG cell viability, especially when used alongside LDN-212854 or LDN-193189 as chemotype controls. This application directly addresses the experimental need, articulated by Carvalho et al., to understand why certain ALK2 inhibitors show beneficial preclinical effects in ACVR1-mutant DIPG models [3].

Structure-Based Drug Design and Docking Template

The publicly available co-crystal structure of LDN-213844 bound to the ALK2 kinase domain (PDB: 4BGG, resolution 2.56 Å) makes this compound an ideal procurement choice for laboratories conducting structure-based drug design, molecular docking, or molecular dynamics simulations targeting the ALK2 ATP-binding pocket [2]. The experimentally validated binding mode—hydrogen bond to His286 in the hinge region and water-mediated contact to the catalytic lysine—provides a high-confidence starting point for virtual screening campaigns and free-energy perturbation calculations [4]. Indeed, a 2018 computational study by Kausar and Nayeem explicitly used LDN-213844's binding site as the template for virtual screening and ranked novel lead molecules based on MM/PBSA binding energy relative to the LDN-213844–ALK2 complex [5]. For industrial and academic computational chemistry groups, procuring LDN-213844 as a co-crystallized ligand with publicly available structural data enables direct validation of docking poses and scoring functions against experimental binding modes—a capability not available for ALK2 inhibitors lacking co-crystal structures.

BMP Pathway Differentiation: ALK2 vs. TGF-β/Activin Signaling

In chemical biology studies aimed at dissecting the contributions of BMP type I receptors (ALK2, ALK3, ALK6) versus TGF-β/activin type I receptors (ALK4, ALK5, ALK7) to cellular signaling outcomes, LDN-213844 offers a defined selectivity profile: 36-fold selective for ALK2 over ALK4 (IC50 = 462 nM), with additional selectivity over ALK5 established in subsequent profiling [1]. This selectivity window, while narrower than that of later-generation compounds, is well-characterized and published, allowing researchers to interpret results within established pharmacological boundaries. When used in combination with selective TGF-β type I receptor inhibitors (e.g., ALK5 inhibitors), LDN-213844 enables pathway-specific dissection experiments that are essential for validating ALK2 as a target in FOP, DIPG, anemia of chronic disease, and other conditions linked to dysregulated BMP signaling [1][3].

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